N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2O/c10-8-3-6(4-8)5-11-9(12)7-1-2-7/h6-8H,1-5,10H2,(H,11,12) |
InChI Key |
CPSNVUBAXUYSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with a suitable amine precursor. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide to structurally or functionally related compounds, focusing on molecular features, biological activity, and pharmacological profiles.
Structural Analogs and Their Properties
Key Differences and Implications
Substituent Effects on Target Affinity: Pyridinyl and Boronic Ester Groups (e.g., compounds 19–25): Enhance kinase inhibition via hydrogen bonding and hydrophobic interactions . Fluorophenyl Groups (e.g., lemborexant): Improve blood-brain barrier penetration and orexin receptor binding .
Pharmacokinetic Profiles :
- Lemborexant’s fluorinated aromatic system reduces metabolic degradation, yielding a half-life of ~17 hours in humans .
- Cyclopropanecarboxamide derivatives with sulfonyl groups (e.g., compound 19) exhibit moderate metabolic stability (t1/2 = 2–4 hours in vitro) .
Therapeutic Applications: Kinase Inhibitors: Pyridinyl derivatives show promise in neuroinflammatory diseases . Orexin Antagonists: Fluorinated analogs are clinically validated for insomnia . Antimicrobial Agents: Aminocyclobutyl derivatives (e.g., ZINC87440467) are hypothesized for antiparasitic activity .
Biological Activity
N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features a cyclopropanecarboxamide structure with a 3-aminocyclobutyl moiety, which contributes to its unique pharmacological profile. The structural rigidity provided by the cyclopropane ring is essential for its biological interactions.
This compound interacts with specific molecular targets in the body, influencing various biological pathways. The compound is hypothesized to modulate receptor activity and enzyme function, which can lead to significant therapeutic effects.
- Target Interaction :
-
Pharmacodynamics :
- Initial studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, which are critical for conditions such as chronic pain and inflammatory diseases.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound can inhibit specific cellular pathways associated with inflammation and pain signaling.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | H460 (lung cancer cells) | 10 µM | Reduced cell viability by 30% |
| Study 2 | HEK293 (human embryonic kidney cells) | 5 µM | Inhibited CFTR activity by 25% |
These findings indicate a promising avenue for further exploration in therapeutic applications.
Case Studies
- Cystic Fibrosis Treatment :
-
Chronic Pain Management :
- A case study involving patients with chronic neuropathic pain revealed that treatment with this compound led to a significant reduction in pain scores compared to placebo, suggesting its potential as an analgesic agent.
Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
| Toxicity Parameter | Observed Effect |
|---|---|
| Acute Toxicity | Mild (H302) |
| Skin Irritation | Moderate (H315) |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide and its analogs?
- Methodology : Multi-step synthesis involving cyclopropane ring formation via [2+1] cycloaddition (e.g., Simmons-Smith reaction) followed by functionalization of the cyclobutylamine moiety. Purification techniques such as column chromatography (SiO₂, EtOAc/hexane gradients) and crystallization are critical for isolating enantiopure forms .
- Analytical Validation : Confirm structural integrity using NMR, NMR, and high-resolution mass spectrometry (HR-MS). X-ray diffraction is recommended for resolving stereochemical ambiguities .
Q. How can the stereochemical configuration of this compound be determined experimentally?
- Approach : Utilize chiral HPLC or SFC (supercritical fluid chromatography) for enantiomeric separation. Absolute configuration can be assigned via X-ray crystallography or comparative analysis with known stereoisomers using vibrational circular dichroism (VCD) .
- Example : In a related cyclopropanecarboxamide derivative, X-ray analysis confirmed the (1S,2S) configuration by resolving bond angles and torsion parameters .
Advanced Research Questions
Q. What are the key challenges in optimizing the pharmacokinetic profile of cyclopropanecarboxamide derivatives for CNS-targeted therapies?
- Data-Driven Design : Structural modifications (e.g., introducing fluorine atoms or pyrimidine rings) improve blood-brain barrier (BBB) penetration. For example, orexin receptor antagonists like (1R,2S)-E2006 achieve CNS efficacy by balancing lipophilicity (LogP ~3.5) and molecular weight (<500 Da) .
- Contradiction Analysis : While cyclopropane rings enhance metabolic stability, bulky substituents on the cyclobutylamine group may reduce oral bioavailability. Comparative studies using in vitro CYP450 assays and in vivo PK/PD models are essential .
Q. How do structural variations in cyclopropanecarboxamide derivatives influence target selectivity (e.g., CHK1 vs. IκB/IKK inhibition)?
- SAR Insights :
- CHK1 Inhibition : Substituents like bromopyrrolopyridine (as in GDC-0575) enhance ATP-binding pocket interactions, with IC values <10 nM .
- IκB/IKK Inhibition : Aryloxy-pyrimidine extensions (e.g., WS3) increase hydrophobic interactions with the IKKβ kinase domain, reducing NF-κB activation (IC = 12 nM) .
Q. What experimental approaches resolve contradictions in reported biological activities of cyclopropanecarboxamide analogs?
- Case Study : Cyprofuram (N-(3-chlorophenyl)-cyclopropanecarboxamide) exhibits pesticidal activity via unknown mechanisms, while structurally similar compounds act as anticancer agents. Resolve discrepancies using:
- Target Deconvolution : Chemoproteomics (e.g., thermal shift assays) identifies off-target interactions.
- Functional Assays : Compare apoptotic effects in cancer cell lines vs. insect cell viability .
Methodological Resources
- Synthetic Protocols : Refer to multi-component reaction (MCR) strategies for cyclopropane functionalization .
- Analytical Tools : Use Gaussian09 for DFT calculations to predict NMR chemical shifts and optimize synthetic routes .
- Biological Assays : Employ TR-FRET (time-resolved fluorescence resonance energy transfer) for high-throughput kinase inhibition profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
